molecular formula C11H23ClN2O B1488125 N-[(1R*,4R*)-4-Aminocyclohexyl]pivalamide hydrochloride CAS No. 1286265-11-9

N-[(1R*,4R*)-4-Aminocyclohexyl]pivalamide hydrochloride

Cat. No.: B1488125
CAS No.: 1286265-11-9
M. Wt: 234.76 g/mol
InChI Key: PETSNXICDQFCKG-UHFFFAOYSA-N
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Description

N-[(1R,4R)-4-Aminocyclohexyl]pivalamide hydrochloride is a chemical compound with the molecular formula C11H23ClN2O and a molecular weight of 234.76 g/mol,4R)-4-Aminocyclohexyl]pivalamide hydrochloride. This compound has garnered significant attention in scientific research due to its unique biological and chemical properties,4R)-4-Aminocyclohexyl]pivalamide hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,4R)-4-Aminocyclohexyl]pivalamide hydrochloride typically involves the reaction of pivalic acid with 4-aminocyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of reactors and controlled environments to ensure the purity and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(1R,4R)-4-Aminocyclohexyl]pivalamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

N-[(1R,4R)-4-Aminocyclohexyl]pivalamide hydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1R,4R)-4-Aminocyclohexyl]pivalamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(1R,4R)-4-Aminocyclohexyl]pivalamide hydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • N-[(1R,4R)-4-Aminocyclohexyl]acetamide hydrochloride**

  • N-[(1R,4R)-4-Aminocyclohexyl]benzamide hydrochloride**

  • N-[(1R,4R)-4-Aminocyclohexyl]propionamide hydrochloride**

These compounds share the same core structure but differ in the nature of the amide group, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-(4-aminocyclohexyl)-2,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETSNXICDQFCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286265-11-9
Record name 2,2-dimethyl-N-[(1r,4r)-4-aminocyclohexyl]propanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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